molecular formula C20H22N4O3 B7068081 N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide

Cat. No.: B7068081
M. Wt: 366.4 g/mol
InChI Key: HXUGTUDUFHHMIW-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide is a complex organic compound that features an indole moiety, a nitroaniline group, and a propanamide linkage. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity and versatility in chemical reactions .

Properties

IUPAC Name

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-5-4-6-16-15(13-23-20(14)16)9-11-22-19(25)10-12-21-17-7-2-3-8-18(17)24(26)27/h2-8,13,21,23H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGTUDUFHHMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)CCNC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 7-methyl group and the ethyl chain.

The next step involves the coupling of the indole derivative with 2-nitroaniline. This can be achieved through an amide bond formation reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Amidation: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-aminoaniline derivative.

    Substitution: Halogenated or nitrated indole derivatives.

    Amidation: Corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitroaniline group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3-(2-nitroanilino)propanamide is unique due to the presence of both the indole and nitroaniline moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds .

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